![molecular formula C8H8N2O B1456900 (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol CAS No. 1263413-97-3](/img/structure/B1456900.png)
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Vue d'ensemble
Description
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol: is a heterocyclic compound with the molecular formula C8H8N2O. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrrolo[2,3-b]pyridine core structure with a methanol group attached to the 6-position, making it a valuable building block in the synthesis of various biologically active molecules .
Mécanisme D'action
Target of Action
The primary target of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound interacts with FGFRs, inhibiting their activity and thus disrupting the signaling pathways .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol typically involves multi-step proceduresThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or alkylating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for the development of new therapeutic agents .
Medicine: Research has shown that derivatives of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol exhibit anticancer, anti-inflammatory, and antimicrobial activities, highlighting its potential in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrrolo[3,2-b]pyridine: Another isomer with distinct chemical properties and applications.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: A fluorinated derivative with enhanced biological activity.
Uniqueness: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to serve as a versatile building block for the synthesis of various derivatives further enhances its value in scientific research and industrial applications .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXRUHUQUXICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725446 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263413-97-3 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


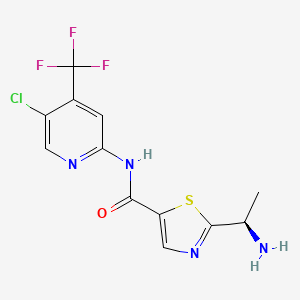
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)


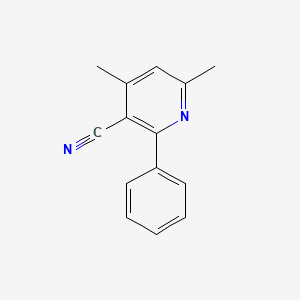


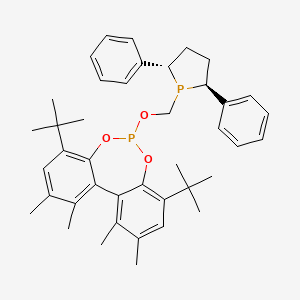
![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

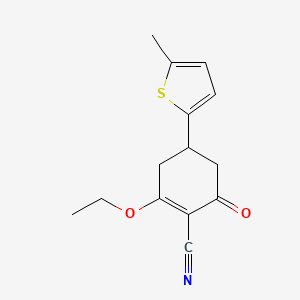
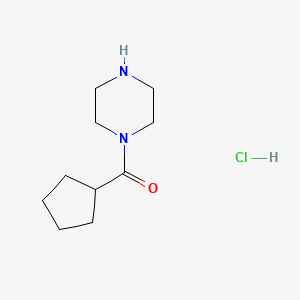
![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)

